Cas no 1620409-08-6 ((R,S,R,R)-Orlistat)

(R,S,R,R)-Orlistat structure
(R,S,R,R)-Orlistat structure
商品名:(R,S,R,R)-Orlistat
CAS番号:1620409-08-6
MF:C29H53NO5
メガワット:495.73482966423
CID:5011950

(R,S,R,R)-Orlistat 化学的及び物理的性質

名前と識別子

    • (S,S,R,R)-Orlistat
    • [(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
    • (R,S,R,R)-Orlistat
    • BDBM50465322
    • インチ: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m0/s1
    • InChIKey: AHLBNYSZXLDEJQ-FICKONGGSA-N
    • ほほえんだ: O1C([C@H](CCCCCC)[C@H]1C[C@H](CCCCCCCCCCC)OC([C@@H](CC(C)C)NC=O)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 23
  • 複雑さ: 579
  • トポロジー分子極性表面積: 81.7
  • 疎水性パラメータ計算基準値(XlogP): 10

(R,S,R,R)-Orlistat 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O686470-50mg
(R,S,R,R)-Orlistat
1620409-08-6
50mg
$ 12800.00 2023-09-06
TRC
O686470-25mg
(R,S,R,R)-Orlistat
1620409-08-6
25mg
$9225.00 2023-05-17

(R,S,R,R)-Orlistat 関連文献

(R,S,R,R)-Orlistatに関する追加情報

Comprehensive Overview of (R,S,R,R)-Orlistat (CAS No. 1620409-08-6): Mechanism, Applications, and Innovations

The compound (R,S,R,R)-Orlistat (CAS No. 1620409-08-6) is a stereoisomer of the well-known lipase inhibitor Orlistat, which has garnered significant attention in pharmaceutical and biochemical research. This derivative exhibits unique properties that differentiate it from its parent compound, particularly in its enantiomeric purity and metabolic interactions. As obesity and metabolic disorders remain pressing global health concerns, the exploration of Orlistat analogues like (R,S,R,R)-Orlistat has become a focal point for researchers aiming to enhance therapeutic efficacy and minimize side effects.

One of the most searched questions regarding (R,S,R,R)-Orlistat revolves around its mechanism of action. Similar to Orlistat, this compound functions as a pancreatic lipase inhibitor, effectively reducing dietary fat absorption by up to 30%. However, its distinct stereochemistry may influence binding affinity and selectivity, a topic frequently explored in structure-activity relationship (SAR) studies. Recent publications highlight its potential in personalized medicine, especially for patients with specific genetic polymorphisms affecting drug metabolism.

In the context of weight management, (R,S,R,R)-Orlistat is often compared to other anti-obesity agents in terms of bioavailability and adverse effect profiles. Unlike systemic drugs, its localized action in the gastrointestinal tract reduces risks of cardiovascular or central nervous system-related side effects—a feature highly valued in long-term obesity therapy. Discussions on platforms like PubMed and ResearchGate frequently address its synergistic effects with probiotics, a trending topic in gut microbiome research.

The synthesis of (R,S,R,R)-Orlistat (CAS No. 1620409-08-6) involves asymmetric catalysis, a technique gaining traction due to its green chemistry applications. Innovations in enzymatic resolution and chiral chromatography have improved yield and purity, addressing earlier challenges in large-scale production. These advancements align with the growing demand for sustainable pharmaceuticals, a key focus area in 2024 drug development trends.

From a regulatory perspective, (R,S,R,R)-Orlistat is classified as a non-prescription supplement in certain markets, though its status varies globally. Searches for "Orlistat isomers legality" and "buy (R,S,R,R)-Orlistat online" reflect consumer interest in accessibility. However, quality control remains critical, as counterfeit products often lack the stereochemical integrity required for efficacy. Regulatory bodies emphasize verification via HPLC-UV or LC-MS analysis.

Emerging studies investigate (R,S,R,R)-Orlistat's role beyond obesity, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Its ability to modulate lipid peroxidation and inflammatory markers positions it as a multifunctional agent. These findings resonate with current searches on "repurposing Orlistat derivatives" and "metabolic syndrome solutions," underscoring its relevance in precision medicine.

In conclusion, (R,S,R,R)-Orlistat (CAS No. 1620409-08-6) represents a compelling case study in stereochemistry-driven pharmacology. Its evolving applications—from weight loss to metabolic health—highlight the importance of isomer-specific research. As scientific and public interest grows, this compound continues to bridge gaps between traditional therapeutics and next-generation drug design.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司